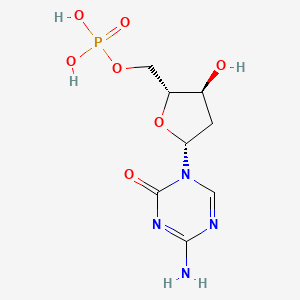

5-Aza-2'-deoxy Cytidine 5'-Monophosphate

Description

Fundamental Concepts of DNA Methylation as an Epigenetic Mechanism

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. whatisepigenetics.com It involves the addition of a methyl group (CH3) to the fifth carbon of the cytosine ring, forming 5-methylcytosine (B146107) (5-mC). whatisepigenetics.com This modification predominantly occurs in the context of CpG dinucleotides, where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. whatisepigenetics.comnih.gov

The enzymes responsible for establishing and maintaining DNA methylation patterns are called DNA methyltransferases (DNMTs). whatisepigenetics.com DNMT1 is primarily responsible for maintaining methylation patterns during DNA replication, while DNMT3a and DNMT3b are involved in establishing new, or de novo, methylation patterns. whatisepigenetics.com

The methylation status of a gene's promoter region is often inversely correlated with its expression. whatisepigenetics.com When CpG islands—stretches of DNA with a high frequency of CpG sites—in promoter regions are methylated, gene expression is typically repressed or silenced. whatisepigenetics.com This can occur by physically hindering the binding of transcription factors or by recruiting proteins that promote a condensed, transcriptionally inactive chromatin state. researchgate.net Conversely, a lack of methylation is associated with an open chromatin structure and active gene transcription. researchgate.net Aberrant DNA methylation patterns, such as the hypermethylation of tumor suppressor genes, are a hallmark of many cancers. nih.gov

Overview of 5-Aza-2'-deoxycytidine 5'-Monophosphate as a Research Tool

5-Aza-2'-deoxycytidine is a prodrug that enters the cell and is phosphorylated by deoxycytidine kinase to its monophosphate form, 5-Aza-2'-deoxycytidine 5'-monophosphate (5-aza-dCMP). nih.govnih.gov Subsequently, it is converted to the active triphosphate form, 5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP), which is then incorporated into replicating DNA. nih.govpatsnap.com

Once integrated into the DNA strand, the nitrogen atom at the 5-position of the azacytosine ring acts as a trap for DNA methyltransferases. patsnap.comdrugbank.com When a DNMT attempts to methylate the incorporated analog, an irreversible covalent bond is formed between the enzyme and the DNA. patsnap.com This leads to the depletion of active DNMTs within the cell, resulting in a passive, replication-dependent demethylation of the genome. nih.gov

This ability to induce hypomethylation makes 5-Aza-2'-deoxycytidine and its phosphorylated derivatives invaluable tools in research. They are widely used to:

Investigate the role of DNA methylation in gene silencing. stemcell.com

Reactivate the expression of tumor suppressor genes silenced by hypermethylation in cancer cell lines. nih.gov

Study the effects of global DNA hypomethylation on cellular processes like differentiation, apoptosis, and cell cycle regulation. nih.govnih.gov

Interactive Data Table: Key Enzymes in the Metabolism and Action of 5-Aza-2'-deoxycytidine

| Enzyme | Role |

| Deoxycytidine kinase (dCK) | Phosphorylates 5-Aza-2'-deoxycytidine to 5-Aza-2'-deoxycytidine 5'-monophosphate. nih.gov |

| Nucleotide monophosphate kinase | Phosphorylates 5-Aza-2'-deoxycytidine 5'-monophosphate to the diphosphate (B83284) form. drugbank.com |

| Nucleotide diphosphate kinase | Phosphorylates 5-Aza-2'-deoxycytidine 5'-diphosphate to the active triphosphate form. drugbank.com |

| DNA Polymerase | Incorporates 5-Aza-2'-deoxycytidine 5'-triphosphate into newly synthesized DNA. drugbank.com |

| DNA Methyltransferases (DNMTs) | Enzymes that are trapped and inhibited by the incorporated 5-Aza-2'-deoxycytidine. patsnap.comdrugbank.com |

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHZISUSXMJEPR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985225 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66642-55-5 | |

| Record name | 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66642-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-2'-deoxycytidine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Intracellular Metabolism of 5 Aza 2 Deoxy Cytidine 5 Monophosphate

Intracellular Activation and Phosphorylation Pathway

Upon entering the cell, 5-Aza-2'-deoxycytidine must be phosphorylated to its active triphosphate form to be incorporated into DNA. However, as the subject compound is already in its monophosphate form, it bypasses the initial phosphorylation step.

Role of Deoxycytidine Kinase in Initial Phosphorylation

For the parent compound, 5-Aza-2'-deoxycytidine (Decitabine), the initial and rate-limiting step in its activation is the phosphorylation to 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP). This crucial conversion is catalyzed by the enzyme deoxycytidine kinase (dCK). The efficiency of this phosphorylation is a key determinant of the subsequent metabolic fate and ultimate activity of the compound. Since the starting compound of this article is already the monophosphate form, it does not undergo this initial phosphorylation.

Sequential Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

Once 5-Aza-dCMP is present within the cell, it is further phosphorylated to its diphosphate and triphosphate forms. 5-Aza-dCMP is a substrate for nucleoside monophosphate kinase, which converts it to 5-Aza-2'-deoxycytidine 5'-Diphosphate (5-Aza-dCDP). nih.gov Subsequently, nucleoside diphosphate kinase catalyzes the final phosphorylation step, converting 5-Aza-dCDP into the active metabolite, 5-Aza-2'-deoxycytidine 5'-Triphosphate (5-Aza-dCTP). nih.goved.ac.uk It is this triphosphate analogue that can be incorporated into the DNA of replicating cells. ed.ac.uk

Enzymatic Interactions of Nucleotide Metabolites (e.g., Deoxycytidylate Deaminase)

The nucleotide metabolites of 5-Aza-2'-deoxycytidine can interact with other enzymes of the nucleotide metabolism pathways. A notable interaction is with deoxycytidylate (dCMP) deaminase. 5-Aza-dCMP can act as a substrate for dCMP deaminase, which would lead to its deamination and inactivation. oup.com However, the rate of deamination of 5-Aza-dCMP is significantly slower than that of the natural substrate, dCMP. oup.com Interestingly, 5-Aza-dCMP can also stimulate the deamination of dCMP at low concentrations. oup.com Furthermore, the triphosphate form, 5-Aza-dCTP, can act as an allosteric activator of dCMP deaminase, similar to the natural effector dCTP. oup.com These interactions can influence the intracellular pool of the active compound and its metabolites.

Interaction with DNA Methyltransferases (DNMTs)

The primary mechanism of action of 5-Aza-2'-deoxycytidine is through its interaction with and inhibition of DNA methyltransferases (DNMTs) after its incorporation into DNA.

Covalent Trapping and Proteasomal Degradation of DNMTs

Following its phosphorylation to 5-Aza-dCTP, the analogue is recognized by DNA polymerases and incorporated into newly synthesized DNA strands during replication. nih.gov The presence of the nitrogen atom at the 5-position of the cytosine ring in 5-Aza-2'-deoxycytidine is the key to its inhibitory action. When a DNMT enzyme attempts to transfer a methyl group to this altered cytosine, a stable covalent bond is formed between the enzyme and the DNA. nih.govnih.gov This process is often referred to as "covalent trapping" or "suicide inactivation" because the enzyme becomes irreversibly bound to the DNA and is unable to complete the methylation reaction. nih.govtandfonline.com

The formation of these DNMT-DNA adducts signals for the degradation of the trapped DNMTs. researchgate.net The cell's machinery recognizes these abnormal protein-DNA complexes, leading to the ubiquitination of the DNMTs and their subsequent degradation by the proteasome. oup.comnih.gov This induced degradation leads to a depletion of cellular DNMT levels. oup.com The proteasome inhibitor MG132 has been shown to prevent this degradation, confirming the role of the proteasomal pathway. ed.ac.uknih.gov

Impact on DNMT1, DNMT3a, and DNMT3b Activity

The incorporation of 5-Aza-2'-deoxycytidine into DNA and the subsequent covalent trapping mechanism affects all active DNMTs, including the maintenance methyltransferase DNMT1 and the de novo methyltransferases DNMT3a and DNMT3b. nih.govnih.gov

Studies have shown that treatment with 5-Aza-2'-deoxycytidine leads to a significant and rapid depletion of DNMT1 protein levels. oup.comresearchgate.net In some cell lines, DNMT1 is the most affected of the DNMTs. nih.gov The degradation of DNMT1 is a sensitive process, occurring even at low concentrations of the drug. ed.ac.uk

The impact on DNMT3a and DNMT3b can be more variable. Some studies report that DNMT3a and DNMT3b are also depleted, but to a lesser extent and often at higher concentrations of 5-Aza-2'-deoxycytidine compared to DNMT1. nih.gov However, other research suggests that the cytotoxic effects of the compound are primarily mediated through the trapping of DNMT3a and DNMT3b. nih.gov In certain cellular contexts, cells lacking both DNMT3a and DNMT3b have shown significant resistance to the effects of 5-Aza-2'-deoxycytidine. nih.gov The expression levels of these de novo methyltransferases can influence a cell's sensitivity to the compound. nih.gov Some studies have also indicated that 5-Aza-2'-deoxycytidine can lead to a downregulation of the mRNA and protein expression of DNMT1 and DNMT3a, with no significant changes in DNMT3b expression in certain cell types. researchgate.net

Incorporation into Nucleic Acids

The biological activity of 5-Aza-2'-deoxycytidine is contingent upon its incorporation into DNA. This process is initiated by the intracellular phosphorylation of the parent compound to its triphosphate derivative, which can then be recognized by the cellular machinery responsible for DNA synthesis.

Mechanisms of 5-Aza-2'-deoxycytidine 5'-Triphosphate Incorporation into DNA

The incorporation of 5-Aza-2'-deoxycytidine 5'-triphosphate (5-Aza-dCTP) into the DNA backbone is an enzymatic process primarily catalyzed by DNA polymerase alpha. nih.gov Following its formation from 5-Aza-2'-deoxycytidine through sequential phosphorylation by deoxycytidine kinase and other nucleotide kinases, 5-Aza-dCTP serves as a substrate for DNA polymerases during the S phase of the cell cycle. researchgate.netnih.gov

Research has shown that 5-Aza-dCTP is a proficient substrate for mammalian DNA polymerase alpha. nih.gov The incorporation adheres to the principles of Watson-Crick base pairing, as demonstrated in studies using synthetic DNA templates. For instance, 5-Aza-dCTP was successfully incorporated into poly(dIC) but not into poly(dAT). nih.gov Once integrated into the nascent DNA strand, the presence of the 5-azacytosine (B16484) ring leads to the irreversible covalent trapping of DNA methyltransferase (DNMT), ultimately leading to the enzyme's degradation and subsequent hypomethylation of the DNA. aacrjournals.org

Kinetic studies have been conducted to compare the efficiency of 5-Aza-dCTP incorporation relative to its natural counterpart, deoxycytidine triphosphate (dCTP). These investigations provide quantitative insights into the interaction between the analog and the polymerase.

Table 1: Kinetic Parameters for the Incorporation of 5-Aza-dCTP by DNA Polymerase Alpha

| Substrate | Apparent Km (μM) | Apparent Vmax | Inhibitor Constant (Ki) (μM) |

|---|---|---|---|

| 5-Aza-dCTP | 3.0 | Slightly lower than dCTP | 4.3 (competitive inhibitor with respect to dCTP) |

| dCTP | 2.0 | - | - |

Data sourced from Bouchard et al. (1983) nih.gov

Specificity of DNA versus RNA Incorporation

A critical aspect of the molecular action of 5-Aza-2'-deoxycytidine is its preferential incorporation into DNA over RNA. This specificity is primarily dictated by the sugar moiety of the nucleoside analog. The presence of a deoxyribose sugar in 5-Aza-2'-deoxycytidine directs its triphosphate form, 5-Aza-dCTP, to be utilized by DNA polymerases for DNA synthesis. researchgate.net

In contrast, the related compound 5-azacytidine (B1684299) (5-Aza-CR), which contains a ribose sugar, is predominantly incorporated into RNA. nih.govdtu.dkplos.orgmdpi.com While a minor fraction of 5-azacytidine diphosphate can be converted to its deoxy form by ribonucleotide reductase and subsequently incorporated into DNA, this is not the primary metabolic fate of the ribonucleoside analog. researchgate.netresearchgate.netnih.gov It is estimated that approximately 10-20% of 5-azacytidine is ultimately incorporated into DNA, whereas 80-90% is incorporated into RNA. nih.govmdpi.com

This differential incorporation is a key determinant of the distinct biological and therapeutic profiles of these two azanucleosides. The primary incorporation of 5-Aza-2'-deoxycytidine into DNA leads to a more direct and potent inhibition of DNA methylation. nih.gov

Table 2: Primary Nucleic Acid Target of Azanucleosides

| Compound | Sugar Moiety | Primary Nucleic Acid Target |

|---|---|---|

| 5-Aza-2'-deoxycytidine | Deoxyribose | DNA |

| 5-azacytidine | Ribose | RNA |

Information compiled from multiple sources. researchgate.netnih.govdtu.dkplos.orgmdpi.comresearchgate.net

Epigenetic Consequences and Gene Expression Regulation Mediated by 5 Aza 2 Deoxy Cytidine 5 Monophosphate

Induction of Global and Locus-Specific DNA Hypomethylation

While the effect on the genome is extensive, the compound also induces locus-specific hypomethylation, targeting particular gene regions. nih.govresearchgate.net However, research indicates that the impact on genomic methylation is often more pronounced than on the methylation of specific gene-associated CpG islands. nih.govresearchgate.net Interestingly, in some contexts, such as in certain female mouse reproductive tissues, paradoxical effects, including instances of hypermethylation at specific sites, have been observed alongside general hypomethylation. researchgate.net

The demethylation of specific cytosine-phosphate-guanine (CpG) sites, particularly within the promoter regions of genes, is a critical step in reversing epigenetic silencing. nih.gov Research in colorectal cancer cells has revealed a crucial distinction in the pattern of CpG site demethylation that correlates with the duration of gene reactivation. nih.govresearchgate.net Genes that exhibit long-term, stable re-expression following treatment are often characterized by the hypomethylation of CpG sites located adjacent to the transcription start site (TSS). nih.govresearchgate.net In contrast, genes associated with uniformly hypermethylated CpG islands tend to be reactivated only temporarily. nih.govresearchgate.net This suggests that the specific location of demethylation within a gene's promoter is a key determinant of whether the reactivated state will be transient or heritable through subsequent cell divisions.

The targeted impact of 5-Aza-2'-deoxycytidine on the epigenome results in the formation of Differentially Methylated Regions (DMRs), which are stretches of DNA with altered methylation status compared to untreated cells. In a study on rice seedlings, treatment with the compound led to the identification of 135,264 CG hypo-DMRs, indicating widespread loss of methylation in this sequence context. nih.gov The distribution pattern of these induced DMRs showed a high degree of similarity to those found in rice mutants with a defective methyltransferase 1 (osmet1-2), with the CG hypo-DMRs showing the highest overlap (87.91%). nih.gov Further analysis in mouse reproductive tissues also identified specific genes and pathways within DMRs that were universally altered across the ovary, uterus, and oviduct, primarily affecting processes like cell differentiation and development. researchgate.net

Table 1: Differentially Methylated Regions (DMRs) Identified in Rice Seedlings Treated with 5-Aza-2'-deoxycytidine This table summarizes the number of hypomethylated DMRs identified in different sequence contexts in rice after treatment.

| Methylation Context | Number of Hypo-DMRs Identified |

|---|---|

| CG | 135,264 |

| CHG | Not specified |

| CHH | Not specified |

Data sourced from a study on the effects of 5-Aza-2′-deoxycytidine on the rice genome. nih.gov

Chromatin Structure Remodeling and Accessibility

Beyond DNA demethylation, 5-Aza-2'-deoxycytidine initiates significant changes in chromatin architecture, making previously condensed and inaccessible regions of the genome available to the transcriptional machinery. nih.gov This chromatin remodeling is a crucial step that translates the initial demethylation signal into functional gene re-expression. nih.gov The process involves altering the physical state of chromatin from a "closed," repressive configuration to an "open," permissive one, which facilitates the binding of transcription factors and RNA polymerase. nih.govnih.gov

A key event in the complete reactivation of silenced genes is the dynamic remodeling of nucleosomes at promoter regions. nih.govnih.gov Following demethylation, the histone variant H2A.Z is actively inserted into promoter nucleosomes, a process mediated by the Snf2-related CBP activator protein (SRCAP) complex. nih.govnih.gov This insertion of H2A.Z is not merely correlated with but is required for gene reactivation; studies show that decreasing SRCAP expression inhibits gene reactivation without affecting the drug-induced DNA demethylation itself. nih.gov The deposition of H2A.Z facilitates the establishment of nucleosome-depleted regions (NDRs), particularly around the -1 nucleosome relative to the transcription start site. nih.govnih.gov This creation of an NDR is a hallmark of active promoters, allowing transcription factors and the basal transcription machinery to access the DNA. nih.gov Interestingly, hemimethylated DNA, which is an intermediate state generated after the compound's incorporation, remains occupied by nucleosomes, highlighting that H2A.Z insertion and subsequent nucleosome depletion are downstream events that follow demethylation. nih.gov

The opening of chromatin structure is further enhanced by changes in histone modifications, particularly acetylation. Treatment with 5-Aza-2'-deoxycytidine has been shown to induce histone hyperacetylation in the normally hypoacetylated and condensed centromeric heterochromatin of mouse cells. nih.gov This effect was linked to a change in the nuclear distribution of histone deacetylase 2 (HDAC2). nih.gov Intriguingly, one study suggested this histone hyperacetylation occurs through a mechanism independent of DNA demethylation, as it was not observed in cells that already had reduced genomic methylation due to a deficiency in DNA methyltransferase 1. nih.gov

The interplay between DNA demethylation and histone acetylation is often synergistic. Combining DNA hypomethylating agents with histone deacetylase (HDAC) inhibitors, such as Trichostatin A or Vorinostat, can lead to a more robust re-expression of silenced genes than either agent alone. nih.govresearchgate.netnih.gov This suggests that while 5-Aza-2'-deoxycytidine initiates chromatin opening through demethylation, the subsequent or concurrent inhibition of histone deacetylation helps to establish and maintain a transcriptionally permissive chromatin state. nih.gov

Reactivation of Gene Expression

The culmination of DNA hypomethylation and chromatin remodeling is the reactivation of previously silenced genes. nih.gov This effect has been documented across numerous studies in various cell types, including cancer cells and stem cells. nih.govnih.govnih.gov The compound can induce the re-expression of both methylated and unmethylated genes through multiple mechanisms. nih.gov One novel mechanism involves the degradation of pRb pocket proteins, which in turn reduces repressive histone marks (H3K9 di- and trimethylation) at gene promoters, thereby activating expression. nih.gov

The re-expression of key tumor suppressor genes is a well-documented outcome. nih.govfrontiersin.org For example, treatment has been shown to reactivate genes such as CDKN2A, RASFF1A, GSTP1, and SOCS1 in different cancer cell lines. nih.govnih.gov In stem/progenitor cells, the compound's induction of gene expression can even alter cell fate, causing progenitor cells to differentiate by activating epithelial and hair cell-specific genes like Cdh1, Krt8, and Myo7a. nih.gov

Table 2: Examples of Genes Reactivated by 5-Aza-2'-deoxycytidine in Research Studies This interactive table provides a summary of various genes whose expression has been shown to be induced or reactivated following treatment in different cellular contexts.

| Gene | Cellular Context | Finding | Reference(s) |

|---|---|---|---|

| CDKN2A (p16) | RKO Colon Cancer Cells, HL-60 Leukemic Cells | Reactivation of methylated gene | nih.govnih.gov |

| RASFF1A | Various Cancer Cell Lines | Re-expression following pRb degradation and reduced H3K9 methylation | nih.gov |

| MLH1 | RKO Colon Cancer Cells | Reactivation of methylated gene | nih.gov |

| MYOD1 | RKO Colon Cancer Cells | Reactivation of methylated gene | nih.gov |

| Cdh1, Krt8, Krt18, Dsp | Mouse Utricle Progenitor Cells | Increased expression of epithelial genes, inducing differentiation | nih.gov |

| Myo7a, Myo6 | Mouse Utricle Progenitor Cells | Increased expression of hair cell genes, inducing differentiation | nih.gov |

| GSTP1, SOCS1 | Hepatocellular Carcinoma Cells | Gene expression up-regulated following down-regulation of DNMTs and HDAC1 | nih.gov |

| CDKN2B (p15) | HL-60 Leukemic Cells | Synergistic activation of expression in combination with DZNep | frontiersin.org |

| TNFSF10, CASP6, CASP10 | HL-60 Leukemic Cells | Increased expression of apoptosis-related genes | frontiersin.org |

Restoration of Aberrantly Silenced Gene Expression (e.g., Tumor Suppressor Genes)

A primary and extensively documented consequence of treatment with 5-Aza-2'-deoxycytidine is the re-expression of genes that have been epigenetically silenced, particularly in the context of cancer. nih.gov Aberrant DNA hypermethylation in the promoter regions (CpG islands) of tumor suppressor genes is a common mechanism for their inactivation during carcinogenesis. nih.govnih.gov By inhibiting DNMTs, 5-Aza-2'-deoxycytidine facilitates the reactivation of these critical genes, which can help regulate apoptosis, cell differentiation, and growth inhibition. nih.govresearchgate.net

Research has demonstrated the reactivation of numerous tumor suppressor genes across various cancer types. For instance, in breast cancer cell lines, treatment has been shown to induce the transcriptional reactivation of the antimetastatic genes MASPIN and desmocollin 3 (DSC3). nih.gov This reactivation was strongly associated with significant decreases in di-methylation at histone H3 lysine (B10760008) 9 (H3K9me2), indicating that the drug's effect is not solely due to DNA demethylation but also involves altering repressive histone marks. nih.gov Similarly, in cervical cancer cells, the tumor-suppressive effects of the compound have been linked to the reactivation of the silenced Apoptotic Peptidase Activating Factor 1 (APAF-1) gene through demethylation. nih.gov In colon cancer and lung cancer cells, key tumor suppressors like CDKN2A (p16INK4a) and RASSF1A have been shown to be re-expressed following treatment. nih.govplos.org

The mechanism of re-expression involves a coordinated series of epigenetic events. Following the drug-induced depletion of DNMT1, passive demethylation occurs during DNA replication. researchgate.netplos.org This process is often followed by changes in chromatin structure, such as the insertion of the histone variant H2A.Z, which helps establish nucleosome-depleted regions at the promoter, making it accessible to transcription factors. plos.org Furthermore, the drug can mediate post-transcriptional decreases in the histone methyltransferase G9A, leading to a global reduction in the repressive H3K9me2 mark, further facilitating gene expression. nih.gov

Table 1: Examples of Aberrantly Silenced Genes Reactivated by 5-Aza-2'-deoxycytidine

| Gene | Cancer Type/Cell Line | Key Findings | Citations |

| MASPIN, DSC3 | Breast Cancer (MDA-MB-231, UACC 1179) | Transcriptional reactivation was linked to decreased promoter H3 K9 di-methylation and reduced levels of G9A histone methyltransferase. | nih.gov |

| CDKN2A (p16), RASSF1A | Lung Cancer (A549), Osteosarcoma (U2OS), Colon Cancer (HCT116) | Re-expression was associated with the degradation of pRb pocket proteins, leading to reduced repressive H3K9 methylation at the gene promoter. | nih.gov |

| APAF-1 | Cervical Cancer (HeLa) | Increased expression of APAF-1 was observed after treatment, suggesting reactivation through demethylation contributes to the drug's tumor-suppressive effect. | nih.gov |

| MLH1, CDKN2A | Colon Cancer (RKO) | Reactivation requires not only DNA demethylation but also SRCAP-mediated H2A.Z insertion to create nucleosome-depleted regions at the promoter. | plos.org |

Activation of Initially Unmethylated Genes

While the primary mechanism of 5-Aza-2'-deoxycytidine is associated with reversing hypermethylation, research has revealed that it also activates genes whose promoters are not methylated. nih.govnih.gov This indicates that its effects on gene expression are broader than previously understood and are not exclusively dependent on the initial methylation status of a gene.

A notable example is the gene CDKN2D (p19INK4d), a member of the inhibitor of cyclin-dependent kinase 4 (INK4) family. In human lung cancer cell lines where the CDKN2D CpG island was confirmed to be unmethylated, treatment with 5-Aza-2'-deoxycytidine still induced a dose- and duration-dependent increase in its expression. nih.gov This effect was observed alongside the reactivation of the methylated CDKN2A gene, suggesting a distinct or parallel mechanism of action. nih.gov

The activation of unmethylated genes is often linked to indirect, downstream effects of the compound. One significant mechanism is the degradation of the retinoblastoma protein (pRb) and its related "pocket proteins," p107 and p130. nih.gov These proteins are key transcriptional repressors. Their degradation, induced by 5-Aza-2'-deoxycytidine, can lead to the de-repression and subsequent activation of target genes, including the unmethylated CDKN2D. nih.gov Another study in human fibrosarcoma cells showed that the compound could induce the expression of the unmethylated Matrix Metalloproteinase-1 (MMP-1) gene. This was achieved not by altering promoter methylation but by increasing the nuclear levels and recruitment of Sp1 and Sp3 transcription factors to the MMP-1 promoter, leading to chromatin remodeling. nih.gov

Table 2: Examples of Initially Unmethylated Genes Activated by 5-Aza-2'-deoxycytidine

| Gene | Cancer Type/Cell Line | Mechanism of Activation | Citations |

| CDKN2D (p19) | Lung Cancer | Increased expression was observed despite the gene's unmethylated status, linked to the degradation of pRb pocket proteins. | nih.govnih.gov |

| MMP-1 | Fibrosarcoma (HT1080) | Activation occurred without changes in promoter methylation, mediated by increased recruitment of Sp1/Sp3 transcription factors to the promoter. | nih.gov |

Downstream Regulatory Networks and Signaling Pathways (e.g., pRb pocket proteins)

The influence of 5-Aza-2'-deoxycytidine extends to the modulation of entire regulatory networks and signaling pathways, which accounts for its pleiotropic effects. A central pathway affected is the one controlled by the retinoblastoma protein (pRb) and the related p107 and p130 pocket proteins. researchgate.netnih.gov Treatment with the compound leads to the proteasome-dependent degradation of these proteins in various cancer cell lines. nih.gov This degradation is a novel mechanism that impacts the expression of both methylated and unmethylated genes. For instance, the degradation of pRb relieves the repression of key genes like RASSF1A by reducing the recruitment of the histone methyltransferase SUV39H1 and increasing the presence of histone demethylases at the promoter, thereby decreasing repressive H3K9 methylation. nih.gov

The degradation of pRb itself is a regulated process, initiated by the drug's activity. It has been shown to be dependent on Mouse double minute 2 homolog (MDM2) and requires the dephosphorylation of MDM2 by the PP2A phosphatase, which is essential for MDM2 to bind to pRb. nih.gov

Beyond the pRb network, 5-Aza-2'-deoxycytidine affects other critical signaling pathways. In human uterine leiomyoma cells, treatment was found to inhibit the Wnt/β-catenin signaling pathway, a key pathway in cell proliferation. nih.gov Studies in multiple myeloma have explored its effects on the DLC-1 gene and its downstream signaling molecule Cdc42. eurekaselect.comresearchgate.net Furthermore, investigations in neuroblastoma and glioblastoma cell lines have shown that the compound can modulate the extrinsic and intrinsic apoptosis pathways, as well as the JAK/STAT signaling pathway, by altering the expression of key component genes. waocp.orgresearchgate.net These findings illustrate that the epigenetic reprogramming induced by 5-Aza-2'-deoxycytidine triggers a broad spectrum of downstream cellular responses.

Table 3: Downstream Regulatory Networks and Pathways Modulated by 5-Aza-2'-deoxycytidine

| Pathway/Network | Key Proteins/Components Affected | Cellular Context | Observed Effect | Citations |

| pRb Pocket Protein Network | pRb, p107, p130, MDM2, PP2A, SUV39H1 | Various Cancer Cell Lines | Degradation of pocket proteins, leading to reactivation of methylated genes (e.g., RASSF1A) and activation of unmethylated genes (e.g., CDKN2D). | researchgate.netnih.govsigmaaldrich.com |

| Wnt/β-catenin Signaling | - | Uterine Leiomyoma | Inhibition of the pathway, contributing to reduced cell proliferation and extracellular matrix formation. | nih.gov |

| JAK/STAT Pathway | SOCS1, SOCS3, JAK1, JAK2, STAT3, STAT5A, STAT5B | Neuroblastoma, Glioblastoma | Altered expression of pathway components, contributing to the induction of apoptosis and inhibition of cell growth. | waocp.orgresearchgate.net |

| Apoptosis Pathways (Extrinsic & Intrinsic) | DR4, DR5, FAS, Bax, Bcl-2, etc. | Neuroblastoma, Glioblastoma | Changed expression levels of pro- and anti-apoptotic genes, promoting apoptosis. | waocp.org |

Cellular Effects in in Vitro and Preclinical Experimental Models

Modulation of Cellular Phenotypes and Differentiation

The inhibition of DNA methylation by 5-Aza-2'-deoxycytidine can reactivate genes silenced during development, leading to profound changes in cellular identity and function. This has been demonstrated across various experimental systems, where the compound induces cells to adopt new phenotypes and differentiate into specialized cell types.

One of the most striking effects of 5-Aza-2'-deoxycytidine is its ability to induce transdifferentiation in cultured cells. Early studies showed that treating mouse embryo fibroblasts with the compound could induce the formation of distinct cell types, including muscle cells, adipocytes, and chondrocytes. nih.gov This process is linked to the drug's ability to interfere with DNA methylation, which is a key regulator of gene expression during development, thereby allowing for the activation of new genetic programs that initiate differentiation. nih.gov

Myogenesis (Muscle Differentiation): The compound has been shown to promote myogenesis in various cell models. nih.gov In murine myoblasts, it enhances myogenesis by modulating cell cycle progression and increasing the expression of key myogenic regulatory factors like MyoD and Myf-5. nih.govijbs.com Treatment of fibroblasts with 5-Aza-2'-deoxycytidine can promote MyoD expression, a critical step in muscle differentiation. nih.govnih.gov Studies have also demonstrated that it can convert adult mouse atrial cells, which normally contain cardiac muscle progenitors, to differentiate into skeletal myocytes. researchgate.net

Adipogenesis (Adipocyte Differentiation): In addition to muscle, treatment with 5-Aza-2'-deoxycytidine can induce mouse embryo fibroblasts to differentiate into adipocytes. nih.gov Similarly, it can cause human preadipocytes to differentiate into various mesoderm-derived lineages and promote adipogenesis in cultures of cardiac cells. researchgate.netresearchgate.net

Chondrogenesis (Chondrocyte Differentiation): The differentiation of mouse embryo fibroblasts into chondrocytes has also been observed following treatment. nih.gov

Other Lineages: The compound's influence extends to immune cells. During the differentiation of monocytes into macrophages, treatment promotes an M2-like phenotype, characterized by increased expression of markers like CD206. nih.govnih.gov It has also been used to induce the differentiation of mesenchymal stem cells into cardiomyocytes, an effect linked to the activation of the extracellular signal-related kinases (ERK) pathway. nih.gov

Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors, including DNA damage and epigenetic alterations. 5-Aza-2'-deoxycytidine is a known inducer of senescence in cancer cells, which contributes to its anti-tumor activity. nih.govresearchgate.net This effect is often mediated through the reactivation of tumor suppressor genes silenced by DNA methylation. nih.govresearchgate.net

The induction of senescence involves multiple signaling pathways. Treatment can lead to the upregulation of p16 and the activation of the p53-p21 pathway, both of which are critical regulators of cell cycle arrest. researchgate.net For instance, in osteosarcoma (U2OS) and breast cancer (MCF7) cells, the compound induces a senescence state by activating the p53-p21 pathway. researchgate.net The process is also associated with DNA damage responses, as the drug can induce DNA double-strand breaks. researchgate.net In some contexts, 5-Aza-2'-deoxycytidine-induced senescence is viewed as a mechanism to control the proliferation of cancer cells. nih.gov

Cell Cycle Dynamics and Proliferation Studies

As a cytotoxic agent, 5-Aza-2'-deoxycytidine profoundly impacts cell division and proliferation. nih.gov Its incorporation into DNA primarily during the S-phase of the cell cycle leads to cell cycle arrest and inhibition of proliferation in a wide range of cell types. nih.gov

The action of 5-Aza-2'-deoxycytidine is tightly linked to DNA replication. For the compound to be incorporated into the genome, the cell must be in the S-phase (synthesis phase) of the cell cycle. nih.gov Studies have demonstrated that treatment with the compound induces S-phase arrest in various cell lines, including mouse hippocampal-derived neuronal HT22 cells and human lung cancer A549 cells. nih.govresearchgate.net This arrest is a direct consequence of the cellular stress caused by the incorporation of the analog into newly synthesized DNA. nih.gov Unlike its ribonucleoside counterpart, 5-Azacytidine (B1684299), which can block the progression of cells from the G1 to the S phase, 5-Aza-2'-deoxycytidine does not inhibit this transition, reinforcing that its primary action occurs during DNA replication. nih.gov

5-Aza-2'-deoxycytidine has been shown to be a potent inhibitor of cell proliferation across numerous in vitro models. nih.gov Its cytotoxic effects are observed in various cancer cell lines, where it inhibits growth and induces cell death. brieflands.comwaocp.org For example, it significantly inhibits the proliferation of hamster fibrosarcoma cells, mouse neuronal HT22 cells, and human colon cancer HCT-116 cells. nih.govnih.govbrieflands.com In non-small cell lung cancer A549 cells, the compound suppresses growth and induces G0/G1 phase arrest in a dose-dependent manner. waocp.org Similarly, it reduces cell viability and proliferation in several hepatocellular carcinoma cell lines. researchgate.net

The table below summarizes the observed effects of 5-Aza-2'-deoxycytidine on cell proliferation and cell cycle in different experimental models.

| Cell Line | Cell Type | Key Findings on Proliferation & Cell Cycle | References |

| A(T1)C1-3 | Hamster Fibrosarcoma | Potent cytotoxicity; 40% growth inhibition at 0.05 µg/mL. | nih.gov |

| HT22 | Mouse Hippocampal Neuronal | Significant inhibition of proliferation; induction of S-phase arrest. | nih.govresearchgate.net |

| A549 | Human Non-Small Cell Lung Cancer | Significant growth suppression; induction of G0/G1 phase arrest. | waocp.org |

| HCT-116 | Human Colon Cancer | Significant inhibition of cell growth and induction of apoptosis. | brieflands.com |

| Raji | Human Leukemia (Burkitt's lymphoma) | Significant decrease in cell viability and induction of apoptosis. | researchgate.net |

| Various HCC lines | Human Hepatocellular Carcinoma | Time- and dose-dependent reduction in cell viability and proliferation. | researchgate.net |

| Various Neuroblastoma & Glioblastoma lines | Human Brain Tumors | Inhibition of cell growth and induction of apoptosis. | waocp.org |

Impact on Genomic Stability and DNA Integrity

While the therapeutic action of 5-Aza-2'-deoxycytidine is linked to its epigenetic effects, its incorporation into DNA also poses a direct threat to genomic stability. The formation of covalent adducts between the incorporated azacytosine base and DNMT enzymes initiates a DNA damage response. nih.gov

Studies using primary mouse embryonic fibroblasts have shown that treatment with 5-Aza-2'-deoxycytidine induces the expression of γ-H2AX, a well-established marker for DNA double-strand breaks. nih.gov This indicates that the processing of the drug-induced lesions can lead to physical breaks in the DNA backbone. Furthermore, the compound is mutagenic, causing not only point mutations but also a significant increase in the frequency of larger genome rearrangements. nih.gov Research suggests that these genome rearrangements are predominantly mediated by the covalent trapping of DNMT1 on the DNA, as knocking down DNMT1 reduces the frequency of these events. nih.gov This highlights that the formation of DNMT1-DNA adducts is a primary mechanism behind the drug-induced genomic instability. nih.gov In addition to DNA breaks, the compound has been shown to cause mitotic dysfunction in human WIL2-NS cells. researchgate.net

Induction of DNA Breaks and H2AX Phosphorylation

5-Aza-2'-deoxycytidine is a DNA methyltransferase (DNMT) inhibitor that becomes incorporated into DNA, where it traps DNMT enzymes. nih.govnih.gov This action leads to the formation of DNA lesions. nih.govnih.gov Studies have shown that treatment with 5-Aza-2'-deoxycytidine induces DNA damage, which can be measured by the presence of γ-H2AX and 53BP1 foci. nih.govnih.gov The formation of the phosphorylated form of histone H2AX, known as γ-H2AX, serves as a marker for both double- and single-strand DNA breaks. nih.gov

In primary mouse embryonic fibroblasts, treatment with 1 μM of 5-Aza-2'-deoxycytidine resulted in a time-dependent increase in the percentage of cells positive for γ-H2AX. nih.gov This indicates that the compound causes DNA damage. nih.gov Furthermore, the induction of γ-H2AX by 5-Aza-2'-deoxycytidine is dependent on the presence of DNMT1. nih.govnih.gov In cells with reduced DNMT1 expression, the onset of γ-H2AX expression was delayed. nih.gov However, this protective effect was transient. nih.gov In addition to γ-H2AX formation, 5-Aza-2'-deoxycytidine treatment also leads to the formation of radial chromosomes and chromatid breaks, particularly when DNA replication is active. nih.govnih.gov This suggests that the trapped DNMT can cause the collapse of replication forks, leading to double-strand breaks. nih.govnih.gov The cellular response to this damage involves the activation of key DNA damage repair proteins such as ATM, ATR, CHK1, BRCA1, NBS1, and RAD51. nih.gov

Table 1: Effect of 5-Aza-2'-deoxycytidine on γ-H2AX Expression in Mouse Embryonic Fibroblasts

| Treatment Duration | Percentage of γ-H2AX Positive Cells |

|---|---|

| 6 hours | Increased |

| 12 hours | Further Increased |

| 24 hours | Significant Increase |

| 72 hours | Sustained High Levels |

Data derived from studies on primary mouse embryonic fibroblasts treated with 1 μM of 5-Aza-2'-deoxycytidine. nih.gov

Influence on Homologous Recombination Rates

The DNA double-strand breaks induced by 5-Aza-2'-deoxycytidine are repaired through cellular mechanisms, primarily homologous recombination (HR). nih.govnih.gov The activation of RAD51-mediated homologous recombination is a direct response to the collapsed replication forks caused by the compound. nih.govnih.gov The Fanconi anemia (FA) pathway plays a crucial role in this repair process. nih.govnih.gov

In experimental models, cells deficient in the FANCG protein, a component of the FA pathway, are unable to effectively initiate HR-mediated repair of the lesions induced by 5-Aza-2'-deoxycytidine. nih.govnih.gov This failure to repair leads to an accumulation of chromatid breaks and an increase in inter-chromosomal radial fusions. nih.govnih.gov Consequently, FANCG-deficient cells exhibit hypersensitivity to the cytotoxic effects of 5-Aza-2'-deoxycytidine. nih.govnih.gov These findings underscore the importance of the FA pathway in protecting cells from the toxic effects of this compound. nih.govnih.gov

Table 2: Cellular Response to 5-Aza-2'-deoxycytidine in Relation to Homologous Recombination Competency

| Cell Type | Response to 5-Aza-2'-deoxycytidine |

|---|---|

| Wild-type cells | Activation of RAD51-mediated homologous recombination to repair DNA lesions. nih.govnih.gov |

| FANCG-deficient cells | Failure to trigger homologous recombination-mediated repair, leading to increased chromatid breaks and hypersensitivity to the compound. nih.govnih.gov |

Effects on Cellular Response to Other Agents (e.g., Bortezomib (B1684674) Resistance Reversal)

5-Aza-2'-deoxycytidine can influence the cellular response to other therapeutic agents, such as the proteasome inhibitor bortezomib. nih.govmdpi.com In multiple myeloma (MM), the development of resistance to bortezomib is a significant clinical challenge. nih.govmdpi.com Alterations in the DNA methylation profile have been associated with this resistance. nih.govmdpi.com

In vitro studies using bortezomib-resistant U266 multiple myeloma cells have demonstrated that treatment with 5-Aza-2'-deoxycytidine can lead to a reduction in the proliferation of these resistant cells. nih.govmdpi.com This effect is associated with the restoration of sensitivity to bortezomib. nih.govmdpi.com The addition of 5-Aza-2'-deoxycytidine to the bortezomib-resistant MM cells resulted in a significant decrease in their proliferative capacity. mdpi.com For instance, treatment with 1000 nM of 5-Aza-2'-deoxycytidine reduced the proliferation of bortezomib-resistant cells by approximately 72%. mdpi.com This suggests that by altering the DNA methylation profile, 5-Aza-2'-deoxycytidine can help to overcome resistance to bortezomib. nih.govmdpi.com

Table 3: Effect of 5-Aza-2'-deoxycytidine on Bortezomib-Resistant Multiple Myeloma Cells

| Treatment | Outcome |

|---|---|

| Addition of 5-Aza-2'-deoxycytidine to bortezomib-resistant cells | Reduction in the proliferation of the resistant phenotype. nih.govmdpi.com |

| Restoration of sensitivity to bortezomib. nih.govmdpi.com |

Mechanisms of Research Identified Resistance to 5 Aza 2 Deoxy Cytidine 5 Monophosphate Precursors

Alterations in Intracellular Metabolism and Transport

The efficacy of 5-Aza-2'-deoxycytidine is dependent on its intracellular transport and subsequent phosphorylation to its active triphosphate form. nih.gov Alterations in this metabolic pathway are a primary cause of resistance. nih.gov An insufficient intracellular concentration of the active drug triphosphate can result from reduced uptake, deficient phosphorylation, or increased degradation. nih.gov

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of 5-Aza-2'-deoxycytidine to 5-Aza-2'-deoxycytidine 5'-monophosphate. biorxiv.orgnih.gov Reduced dCK activity or expression is a major mechanism of resistance.

Gene Mutations and Expression: In some cancer cell lines, resistance to Decitabine (B1684300) has been linked to mutations in the DCK gene. For instance, in an HL60 cell line, acquired resistance was associated with a switch from a heterozygous to a homozygous mutation in DCK. nih.govnih.gov Transfection of wild-type DCK into these resistant cells was shown to restore sensitivity to the drug. nih.govnih.gov Downregulation of DCK mRNA expression has also been observed in resistant cell lines, such as DU145 and Jurkat. nih.gov In some cases, even if DCK transcripts are present, the protein may be absent. researchgate.net At relapse on Decitabine therapy, DCK expression has been observed to decrease by approximately 50% from pre-treatment levels. biorxiv.org

dCK Deficiency: A deficiency in dCK is a well-established mechanism of resistance to various cytidine (B196190) nucleoside analogs. nih.gov DCK-null acute myeloid leukemia (AML) cells have demonstrated resistance to high concentrations of Decitabine. biorxiv.org This lack of dCK-mediated phosphorylation prevents the drug from being activated and subsequently incorporated into DNA.

| Cell Line/Condition | Alteration in dCK | Impact on Resistance | Reference |

|---|---|---|---|

| HL60 (induced resistance) | Switch from heterozygous to homozygous mutation | Increased resistance | nih.govnih.gov |

| DU145, Jurkat | Low mRNA and protein expression | Contributes to innate resistance | nih.gov |

| AML cells (DCK-null) | Complete lack of dCK | High-level resistance | biorxiv.org |

| Patients at relapse | ~50% decrease in expression | Contributes to acquired resistance | biorxiv.org |

The uptake of 5-Aza-2'-deoxycytidine into cells is primarily mediated by human equilibrative nucleoside transporters, hENT1 and hENT2. nih.gov Reduced expression of these transporters can limit the intracellular concentration of the drug, thereby contributing to resistance.

hENT2 Expression: While hENT1 appears to play a more critical role, reduced levels of hENT2 have also been implicated in resistance, often in combination with low hENT1 and dCK levels. nih.govnih.gov However, in some AZA-resistant cell variants, no significant changes in the expression of SLC29A1 (encoding hENT1) or SLC29A2 (encoding hENT2) were observed. mdpi.com

| Transporter | Change in Expression | Associated Resistance | Reference |

|---|---|---|---|

| hENT1 | Lower mRNA expression | Primary resistance in MDS patients | nih.govnih.gov |

| hENT1 and hENT2 | Low expression in combination with low dCK | Resistance in some cancer cell lines | nih.govnih.gov |

Cytidine deaminase (CDA) is an enzyme that inactivates 5-Aza-2'-deoxycytidine by converting it to 5-aza-2'-deoxyuridine. biorxiv.orgaacrjournals.org Increased activity of CDA can lead to enhanced drug degradation and reduced intracellular availability of the active compound.

CDA Expression and Resistance: Elevated CDA expression has been observed in cell lines resistant to Decitabine. nih.govnih.gov In patients who are non-responders to Decitabine, there is a trend for higher CDA expression. nih.gov The ratio of CDA to dCK expression has been shown to be a significant predictor of primary resistance, with a threefold higher ratio in non-responders compared to responders. nih.gov Furthermore, at relapse on Decitabine, CDA expression can increase approximately threefold. biorxiv.org

Gender-specific Differences: Interestingly, some research suggests that gender may influence CDA activity, with males potentially having higher CDA expression, which could contribute to a decreased half-life of cytidine analogs. aacrjournals.org

Compromised Incorporation into DNA

The ultimate mechanism of action for 5-Aza-2'-deoxycytidine involves its incorporation into DNA, where it traps DNA methyltransferases and leads to hypomethylation. nih.gov Resistance is frequently a consequence of insufficient incorporation of the active form of the drug, 5-aza-dCTP, into the DNA. nih.govnih.gov

This compromised incorporation is often a direct result of the metabolic alterations described above. nih.gov For example, reduced dCK activity leads to less 5-Aza-2'-deoxycytidine 5'-monophosphate, and subsequently less 5-aza-dCTP, available for DNA synthesis. nih.gov Similarly, decreased transport into the cell via hENTs or increased degradation by CDA both limit the amount of drug that can be ultimately incorporated into the DNA. nih.govnih.gov In resistant cells, treatment with Decitabine may not induce the same level of DNA damage, as evidenced by a lack of change in γ-H2AX levels, a marker of DNA double-strand breaks. mdpi.com

Adaptive Epigenetic Responses in Resistant Cellular Models

Cancer cells can develop resistance through adaptive responses that go beyond simple mutations or expression changes in metabolic genes. These can involve broader epigenetic reprogramming.

Pyrimidine (B1678525) Metabolism Network Adaptation: Resistance to Decitabine can emerge from adaptive responses of the entire pyrimidine metabolism network. biorxiv.orgresearchgate.netnih.gov Exposure to the drug can cause imbalances in deoxynucleotide pools, which in turn triggers compensatory shifts in the expression of key metabolic enzymes. researchgate.netnih.gov For instance, treatment with Decitabine can lead to the upregulation of Uridine-Cytidine Kinase 2 (UCK2) and CDA. biorxiv.org These changes can peak 72-96 hours after exposure and become stabilized with continuous treatment, ultimately preventing the depletion of DNA methyltransferase 1 (DNMT1) and allowing for leukemia cell growth. researchgate.netnih.gov

Global Methylation and Gene Expression Changes: While Decitabine is a hypomethylating agent, its effects on gene expression are complex and context-dependent. nih.gov In some cases of secondary resistance, global DNA methylation levels are found to be lower at relapse than at diagnosis, suggesting that hypomethylation alone does not prevent relapse. nih.gov Decitabine treatment can also lead to changes in the expression of genes involved in apoptosis and tumor suppression, such as the synergistic activation of the CDKN2B (p15) tumor suppressor gene when combined with other epigenetic agents. frontiersin.org Furthermore, exposure to Decitabine has been shown to cause significant DNA damage, telomere elongation, and mitotic dysfunction in some cell lines. researchgate.netresearchgate.net These broader cellular responses can contribute to the complex phenotype of drug resistance.

Methodological Approaches and Assays in 5 Aza 2 Deoxy Cytidine 5 Monophosphate Research

Quantification of DNA Methylation Changes

Central to understanding the action of 5-Aza-2'-deoxycytidine is the ability to accurately measure changes in the methylation status of genomic DNA. Several key techniques are employed for this purpose, ranging from global assessments to locus-specific analyses.

High-Performance Liquid Chromatography (HPLC) for 5-methyl-2'-deoxycytidine (B118692) 5'-monophosphate

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine global changes in DNA methylation. This method involves the enzymatic digestion of genomic DNA into its constituent deoxynucleosides, followed by their separation and quantification. The primary focus is on the relative amounts of 2'-deoxycytidine (B1670253) (dC) and its methylated form, 5-methyl-2'-deoxycytidine (5-MedC).

Table 1: Global DNA Methylation Changes in Colorectal Cancer Cell Lines Treated with 5-aza-2'-deoxycytidine as Measured by HPLC

| Cell Line | Untreated (% Methylation) | 5-aza-dC Treated (% Methylation) | % Decrease in Methylation |

|---|---|---|---|

| SW48 | 4.5 | 2.1 | >50% |

| SW480 | 4.8 | 2.3 | >50% |

| HCT116 | 4.2 | 1.9 | >50% |

| LoVo | 4.6 | 2.2 | >50% |

| HT29 | 4.3 | 3.0 | ~30% |

Data synthesized from findings reported in scientific literature. nih.gov

Methylation-Specific Polymerase Chain Reaction (MSP)

Methylation-Specific Polymerase Chain Reaction (MSP) is a sensitive and widely used technique for analyzing the methylation status of specific CpG islands within gene promoters. researchgate.netresearchgate.net The method relies on the chemical modification of DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. youtube.com Subsequently, two pairs of PCR primers are designed for the target region: one pair specific for the methylated sequence (containing Cs) and another for the unmethylated sequence (containing Us, which are amplified as Ts).

The presence of a PCR product with the methylated-specific primers indicates methylation, whereas a product with the unmethylated-specific primers signifies a lack of methylation. youtube.com Research has demonstrated that treatment with 5-Aza-2'-deoxycytidine can induce demethylation at specific gene promoters. For instance, in non-small cell lung cancer cell lines, MSP analysis has shown that hypermethylation of the promoter region of the TFPI-2 gene is reversed upon treatment with the compound. nih.gov Similarly, demethylation of the CHFR gene promoter has been observed in colorectal cancer cells following treatment. oncotarget.com

Table 2: Methylation Status of Gene Promoters After Treatment with 5-aza-2'-deoxycytidine Detected by MSP

| Gene | Cell Line | Treatment | Methylation Status |

|---|---|---|---|

| TFPI-2 | A549 (Non-small cell lung cancer) | Control (0 µmol/L 5-Aza-CdR) | Hypermethylated |

| TFPI-2 | A549 (Non-small cell lung cancer) | 1, 5, 10 µmol/L 5-Aza-CdR | Demethylated |

| CHFR | HCT-116 (Colorectal cancer) | Control (DMSO) | Methylated |

| CHFR | HCT-116 (Colorectal cancer) | 1, 2, 5 µM DAC | Unmethylated |

| MDR-1 | K562/ADM (Erythroleukemia) | Control | Methylated |

| MDR-1 | K562/ADM (Erythroleukemia) | Decitabine (B1684300) (DAC) | Demethylated |

Data synthesized from findings reported in scientific literature. nih.govoncotarget.comnih.gov

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) is a genome-wide technique used to identify methylated regions across the entire genome. cd-genomics.com The process begins with the fragmentation of genomic DNA, followed by immunoprecipitation using an antibody that specifically recognizes 5-methylcytosine (B146107) (5mC). cd-genomics.comnih.gov The enriched methylated DNA fragments are then purified and analyzed by high-throughput sequencing.

This powerful approach allows for the creation of a genome-wide methylation map, revealing which specific genes and genomic regions are affected by the demethylating activity of 5-Aza-2'-deoxycytidine. cd-genomics.com By comparing the methylation profiles of treated and untreated cells, researchers can identify differentially methylated regions (DMRs) and gain insights into the epigenetic reprogramming induced by the compound. nih.gov MeDIP-seq is particularly useful for discovering novel genes that are regulated by DNA methylation and for understanding the global impact of demethylating agents on the cancer epigenome. cd-genomics.com

Nucleosome Occupancy Methylome-sequencing (NOMe-seq)

Nucleosome Occupancy Methylome-sequencing (NOMe-seq) is an innovative technique that simultaneously provides information on DNA methylation and nucleosome positioning on the same DNA molecule. nih.gov This method utilizes a GpC methyltransferase, M.CviPI, which methylates cytosines in GpC dinucleotides that are not protected by nucleosomes or other DNA-binding proteins. nih.gov Since endogenous DNA methylation in mammals primarily occurs at CpG sites, the GpC methylation introduced by the enzyme serves as a footprint of accessible chromatin.

Following treatment with M.CviPI and subsequent bisulfite sequencing, researchers can distinguish between endogenous CpG methylation and exogenously introduced GpC methylation. This dual information is crucial for understanding how changes in DNA methylation induced by 5-Aza-2'-deoxycytidine correlate with alterations in chromatin structure. Studies using NOMe-seq have shown that drug-induced DNA demethylation can lead to the establishment of nucleosome-depleted regions at gene promoters, which is a critical step for gene reactivation. nih.gov

Assessment of Gene Expression Levels

A primary consequence of the DNA demethylation induced by 5-Aza-2'-deoxycytidine is the reactivation of previously silenced genes. nih.gov Therefore, assessing changes in gene expression is a critical component of research in this area.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is the standard method for measuring the expression levels of specific genes. The process involves two main steps: first, messenger RNA (mRNA) is extracted from cells and reverse transcribed into complementary DNA (cDNA). Second, the cDNA is used as a template for quantitative PCR, which measures the amount of a specific gene's transcript in real-time.

In the context of 5-Aza-2'-deoxycytidine research, qRT-PCR is used to validate the functional consequences of DNA demethylation. researchgate.netresearchgate.netnih.gov Following treatment with the compound, researchers use qRT-PCR to quantify the upregulation of tumor suppressor genes and other genes that were silenced by hypermethylation. For example, studies have shown a significant increase in the mRNA expression of genes like TFPI-2 and various tumor suppressor genes in cancer cell lines after treatment with 5-Aza-2'-deoxycytidine, confirming that demethylation leads to transcriptional activation. nih.gov

Table 3: Fold Change in Gene Expression Following Treatment with 5-aza-2'-deoxycytidine as Measured by qRT-PCR

| Gene | Cell Line | Treatment Concentration | Fold Change in mRNA Expression |

|---|---|---|---|

| TFPI-2 | A549 | 1 µmol/L | 1.49 ± 0.14 |

| TFPI-2 | A549 | 5 µmol/L | 1.86 ± 0.09 |

| TFPI-2 | A549 | 10 µmol/L | 5.80 ± 0.15 |

| GSTP1 | LCL-PI 11 (Hepatocellular carcinoma) | 2.5 µM | Increased |

| SOCS1 | LCL-PI 11 (Hepatocellular carcinoma) | 2.5 µM | Increased |

| Bmp4 | Mouse Utricle Sensory Epithelia | 5-aza | ~3.53 ± 0.11 |

| P27kip1 | Mouse Utricle Sensory Epithelia | 5-aza | ~5.36 ± 0.17 |

Data synthesized from findings reported in scientific literature. nih.govnih.govresearchgate.net

Cellular Functionality and Phenotypic Assays

Flow cytometry is a powerful technique used to assess the effects of 5-Aza-CdR on fundamental cellular processes such as cell cycle progression and apoptosis. By staining cells with fluorescent dyes that bind to DNA or specific cellular markers, researchers can quantify cell populations in different phases of the cell cycle and identify cells undergoing programmed cell death.

Cell Cycle Analysis: Treatment with 5-Aza-CdR has been shown to induce cell cycle arrest in various cancer cell lines. In the non-small cell lung cancer cell line A549, exposure to increasing concentrations of 5-Aza-CdR for 72 hours resulted in a significant G0/G1 phase arrest. waocp.org Specifically, the proportion of cells in the G0/G1 phase increased from 69.7% in the control group to 95.5% in cells treated with 10 μmol/L 5-Aza-CdR, with a corresponding decrease in the S phase population. waocp.org In contrast, studies on the mouse hippocampus-derived neuronal HT22 cell line demonstrated that 5-Aza-CdR treatment induced an S phase arrest. nih.govresearchgate.net Furthermore, in KG1 leukemia cells, concentrations of 5-Aza-CdR higher than 0.01 μM led to an increasing proportion of cells arrested in the G2/M phases. nih.gov This suggests that the impact of 5-Aza-CdR on cell cycle progression can be cell-type specific.

Apoptosis Detection: Flow cytometry, often using Annexin V and propidium (B1200493) iodide (PI) staining, is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

In colon cancer cell lines like Lovo and HT-29, 5-Aza-CdR has been shown to induce apoptosis in a dose-dependent manner. e-century.us For example, in Lovo cells, the percentage of Annexin V-positive cells increased from 4.6% in untreated cells to 52.4% in cells treated with 5 μM 5-Aza-CdR. e-century.us Similarly, in the colon cancer HCT-116 cell line, treatment with 5-Aza-CdR at concentrations based on its IC50 value led to a significant increase in apoptotic cells, with maximal apoptosis observed after 48 hours. brieflands.com Studies on the HT 29 colon cancer cell line also confirmed that 5-Aza-CdR induces apoptosis, with the percentage of apoptotic cells reaching 82% after 48 hours of treatment. nih.gov In mouse hippocampal HT22 cells, flow cytometry revealed that 5-Aza-CdR treatment enhanced late apoptosis. nih.govresearchgate.net

The following table provides a summary of the effects of 5-Aza-CdR on cell cycle and apoptosis in different cell lines as determined by flow cytometry.

Table 2: Effects of 5-Aza-CdR on Cell Cycle and Apoptosis

| Cell Line | Concentration | Duration | Effect on Cell Cycle | Apoptotic Effect |

|---|---|---|---|---|

| A549 (Lung Cancer) waocp.org | 1-10 μmol/L | 72 h | G0/G1 arrest | Not specified |

| HT22 (Neuronal) nih.govresearchgate.net | 5 or 20 μmol/L | 24 h | S phase arrest | Increased late apoptosis |

| KG1 (Leukemia) nih.gov | >0.01 μM | Not specified | G2/M arrest | Not specified |

| Lovo (Colon Cancer) e-century.us | 0.5-5 μM | 48 h | Not specified | Dose-dependent increase in apoptosis |

| HCT-116 (Colon Cancer) brieflands.com | IC50 value | 24 and 48 h | Not specified | Significant induction of apoptosis |

| HT 29 (Colon Cancer) nih.gov | 2 μM | 48 h | Not specified | 82% apoptotic cells |

Assays to measure cell proliferation and viability are fundamental in evaluating the cytotoxic and anti-proliferative effects of 5-Aza-CdR. These assays are often used to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability. In the A549 non-small cell lung cancer cell line, MTT assays demonstrated that 5-Aza-CdR significantly suppressed cell growth compared to untreated controls. waocp.org Similarly, in human uterine leiomyoma primary (HULP) cells, treatment with 5-Aza-CdR reduced cell viability, with a significant effect observed at a concentration of 10 μM. nih.gov Studies on colon cancer cell lines have also extensively used these assays. For instance, in the HCT-116 colon cancer cell line, 5-Aza-CdR was shown to significantly inhibit cell growth. brieflands.com

The IC50 value of 5-Aza-CdR can vary depending on the cell line and the duration of exposure. For example, in human leukemic cell lines such as HL-60, Molt-3, and RPMI-8392, the IC50 for a one-hour exposure was approximately 10 μM, whereas for a 24-hour exposure, the IC50 was in the range of 0.1 μM. nih.gov In solid tumor cell lines, the IC50 has been reported to be around 4 μM for a two-hour exposure in fibrosarcoma cells and approximately 0.5 μM for a four-hour exposure in Calu-6 lung carcinoma cells. nih.gov For the HCT-116 colon cancer cell line, the IC50 values were determined to be 4.08 ± 0.61 μM at 24 hours and 3.18 ± 0.50 μM at 48 hours. brieflands.com

The following table presents a compilation of IC50 values for 5-Aza-CdR in various cancer cell lines.

Table 3: IC50 Values of 5-Aza-CdR in Different Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 (μM) |

|---|---|---|---|

| HL-60 nih.gov | Myeloid Leukemia | 1 h | ~10 |

| HL-60 nih.gov | Myeloid Leukemia | 24 h | ~0.1 |

| Molt-3 nih.gov | T-cell Leukemia | 1 h | ~10 |

| Molt-3 nih.gov | T-cell Leukemia | 24 h | ~0.1 |

| RPMI-8392 nih.gov | B-cell Leukemia | 1 h | ~10 |

| RPMI-8392 nih.gov | B-cell Leukemia | 24 h | ~0.1 |

| Fibrosarcoma cells nih.gov | Fibrosarcoma | 2 h | ~4 |

| Calu-6 nih.gov | Lung Carcinoma | 4 h | ~0.5 |

| HCT-116 brieflands.com | Colon Cancer | 24 h | 4.08 ± 0.61 |

| HCT-116 brieflands.com | Colon Cancer | 48 h | 3.18 ± 0.50 |

Note: 1 μM = 228 ng/ml. nih.gov

Enzymatic Activity and Interaction Studies

The primary mechanism of action of 5-Aza-CdR involves the inhibition of DNA methyltransferases (DNMTs). Assays that measure DNMT activity and the binding of the compound to DNA are therefore crucial for understanding its molecular effects.

After being incorporated into DNA, 5-Aza-CdR acts as a suicide substrate for DNMTs. merckmillipore.com The incorporation of its triphosphate form, 5-Aza-2'-deoxycytidine 5'-triphosphate (5-AZA-dCTP), into DNA has been shown to cause a significant inhibition of DNA methylase. nih.gov This inhibition leads to a global reduction in DNA methylation, a process known as hypomethylation. epigentek.com

Studies have shown that 5-Aza-CdR can effectively deplete DNMT1 from cells. nih.gov The interaction is covalent, trapping the enzyme and leading to its degradation. This depletion of DNMT1 is considered a key aspect of its therapeutic effect. nih.gov Research has also indicated that 5-Aza-CdR treatment can down-regulate the expression of both DNMT1 and DNMT3A at the mRNA and protein levels, and significantly decrease DNMT1 activity in neuronal cells. nih.govresearchgate.net

Interestingly, the substitution of cytosine with 5-azacytosine (B16484) in DNA can also alter the binding of other molecules. For example, it has been demonstrated that the presence of 5-Aza-CdR in DNA enhances the binding of the chemotherapeutic agent cisplatin. duke.edu This effect was observed in unmethylated plasmids, suggesting that it is a direct consequence of the altered DNA topology rather than a result of hypomethylation. duke.edu

The metabolic activation and catabolism of 5-Aza-CdR are critical determinants of its efficacy and are governed by the kinetics of its interaction with various enzymes. 5-Aza-CdR is a prodrug that must be phosphorylated to its active forms.

Deoxycytidine Kinase (dCK): The initial and rate-limiting step in the activation of 5-Aza-CdR is its phosphorylation to 5-Aza-2'-deoxycytidine 5'-monophosphate (5-AZA-dCMP) by deoxycytidine kinase (dCK). drugbank.comresearchgate.net Kinetic studies have been performed to characterize this interaction. nih.govdrugbank.com

Deoxycytidylate Deaminase (dCMPD): 5-AZA-dCMP is a substrate for deoxycytidylate deaminase (dCMPD), an enzyme that can inactivate the compound. researchgate.netnih.gov Kinetic analysis of the deamination of 5-AZA-dCMP by purified spleen dCMP deaminase revealed an apparent Michaelis constant (Km) of 0.1 mM. nih.gov The rate of deamination of the natural substrate, dCMP, is approximately 100-fold greater than that of 5-AZA-dCMP at substrate saturation. nih.gov

Interestingly, at low concentrations, 5-AZA-dCMP can stimulate the deamination of dCMP, suggesting that it can bind to the allosteric site of the enzyme and induce a conformational change. nih.gov The deamination of 5-AZA-dCMP is inhibited by dTTP, and this inhibition can be reversed by either dCTP or 5-AZA-dCTP. nih.gov However, dCTP is a much weaker activator of 5-AZA-dCMP deamination compared to its potent activation of dCMP deamination. nih.gov In contrast, 5-AZA-dCTP is as effective as dCTP in allosterically activating the deamination of dCMP. nih.gov These findings indicate that dCMP deaminase plays a significant role in the metabolism of 5-Aza-CdR nucleotides and may modulate its pharmacological activity. nih.gov

The following table summarizes the key kinetic parameters of 5-AZA-dCMP with dCMP deaminase.

Table 4: Kinetic Parameters of 5-AZA-dCMP with Deoxycytidylate Deaminase

| Substrate/Effector | Parameter | Value | Observation |

|---|---|---|---|

| 5-AZA-dCMP | Apparent Km | 0.1 mM | Substrate for dCMP deaminase. nih.gov |

| 5-AZA-dCMP vs. dCMP | Vmax Ratio | 1:100 | dCMP is deaminated 100-fold faster. nih.gov |

| dTTP | Effect on 5-AZA-dCMP deamination | Inhibition | First-order kinetics. nih.gov |

| dCTP / 5-AZA-dCTP | Effect on dTTP inhibition | Reversal | Both can reverse the inhibition. nih.gov |

| 5-AZA-dCTP | Effect on dCMP deamination | Activation | As effective as dCTP. nih.gov |

Western Blot Analysis for Protein Expression (e.g., DNMT1, pRb)

Western blot analysis is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. In the context of research on 5-Aza-2'-deoxycytidine 5'-Monophosphate, Western blotting is instrumental in elucidating the compound's impact on the expression levels of key cellular proteins. It is important to note that research in this area is typically conducted by treating cells with the parent compound, 5-Aza-2'-deoxycytidine (Decitabine). This nucleoside analog is then transported into the cell and undergoes intracellular phosphorylation to its active forms, including 5-Aza-2'-deoxycytidine 5'-Monophosphate (5-Aza-dCMP), which subsequently mediate its biological effects. The findings detailed below are from studies using the parent compound, with the understanding that its activity is dependent on this intracellular conversion.

The general methodology for Western blot analysis in these studies involves several key steps. Initially, cells are cultured and treated with varying concentrations of 5-Aza-2'-deoxycytidine for specific durations. Following treatment, the cells are harvested and lysed using specialized buffers (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins. The total protein concentration in the resulting lysate is then quantified using assays such as the BCA or Bradford assay to ensure equal loading of protein amounts for each sample.

Subsequently, the protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid-phase membrane, typically made of polyvinylidene difluoride (PVDF) or nitrocellulose. This transfer process, or blotting, is usually achieved by applying an electrical current.

After the transfer, the membrane is blocked with a protein-rich solution, such as non-fat milk or bovine serum albumin (BSA), to prevent non-specific binding of antibodies. The membrane is then incubated with a primary antibody that specifically recognizes the target protein (e.g., DNMT1 or pRb). Following this, the membrane is washed and incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be detected on X-ray film or with a digital imaging system. The intensity of the resulting bands corresponds to the amount of the target protein, and this can be quantified using densitometry. Loading controls, such as β-Actin or GAPDH, are used to normalize the data and ensure that any observed changes in protein levels are due to the experimental treatment and not variations in sample loading.

Detailed Research Findings

Effect on DNA Methyltransferase 1 (DNMT1) Expression:

Western blot analyses have consistently demonstrated that treatment with 5-Aza-2'-deoxycytidine leads to a significant, dose- and time-dependent decrease in the protein levels of DNA Methyltransferase 1 (DNMT1). nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This effect is not due to a decrease in the transcription of the DNMT1 gene, but rather to the post-translational degradation of the DNMT1 protein. nih.gov Studies have shown that this degradation is mediated by the proteasome pathway. nih.gov

In HCT116 human colon cancer cells, a noticeable reduction in DNMT1 protein levels was observed after just 6 hours of treatment with 1 µM 5-Aza-2'-deoxycytidine, with levels becoming massively reduced by 8 hours. nih.gov The sensitivity of DNMT1 degradation to the concentration of 5-Aza-2'-deoxycytidine is high, with significant loss detected in HCT116 cells exposed to concentrations as low as 0.0025 µM for 24 hours. nih.gov At a concentration of 0.025 µM, the DNMT1 protein was nearly undetectable after 24 hours in the same cell line. nih.gov In contrast, SW620 cells showed approximately ten times less sensitivity to the DNMT1-degrading effects of the compound. nih.gov

The degradation of DNMT1 is a selective process, as the levels of other DNA methyltransferases, DNMT3A and DNMT3B, are not significantly affected at similar concentrations and time points. nih.gov This selective degradation of DNMT1 is a key mechanism behind the DNA hypomethylating effects of 5-Aza-2'-deoxycytidine.

| Cell Line | Concentration of 5-Aza-2'-deoxycytidine | Treatment Duration | Observed Effect on DNMT1 Protein Levels | Reference |

|---|---|---|---|---|

| HCT116 | 1 µM | 6 hours | Noticeable reduction | nih.gov |

| HCT116 | 1 µM | 8 hours | Massively reduced | nih.gov |

| HCT116 | 0.0025 µM | 24 hours | Significant loss | nih.gov |

| HCT116 | 0.025 µM | 24 hours | Nearly undetectable | nih.gov |

| SW620 | 0.01 µM | 24 hours | Significant reduction | nih.gov |

Effect on Retinoblastoma Protein (pRb) Expression: